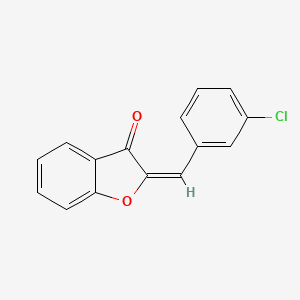
2-(3-Chlorobenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with a chlorine atom at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
科学研究应用
2-(3-Chlorobenzylidene)benzofuran-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Investigation as a building block for organic semiconductors and light-emitting materials.
Biological Studies: Evaluation of its biological activity and interaction with biomolecules for potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran ring can intercalate with DNA, while the benzylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
2-(3-Bromobenzylidene)benzofuran-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
2-(3-Methylbenzylidene)benzofuran-3(2H)-one: Similar structure with a methyl group instead of chlorine.
2-(3-Nitrobenzylidene)benzofuran-3(2H)-one: Similar structure with a nitro group instead of chlorine.
Uniqueness: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and modulate its interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C15H9ClO2 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
(2E)-2-[(3-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9+ |
InChI 键 |
CCFUFYQPADLXAW-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)Cl)/O2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


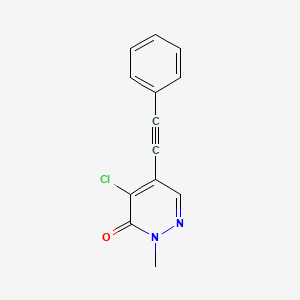

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

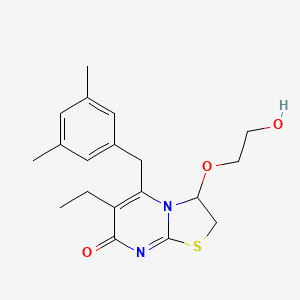
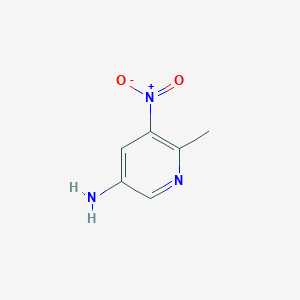
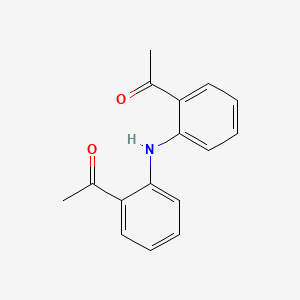

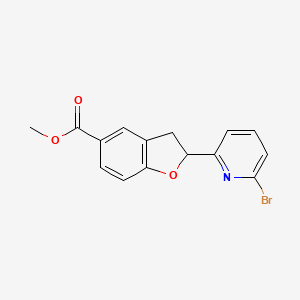
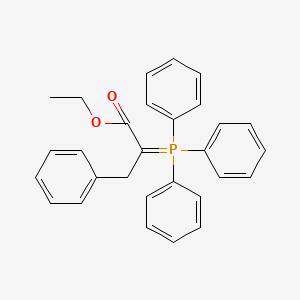


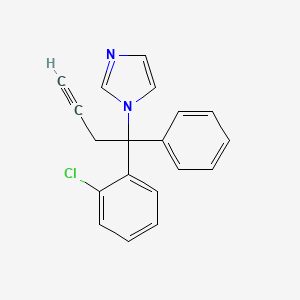
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
